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Compound of Interest

Compound Name: 2,4,6-Tris(bromomethyl)mesitylene

Cat. No.: B1293842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-
Tris(bromomethyl)mesitylene, a key building block in organic synthesis. Its C3 symmetry

makes it a valuable core for the construction of dendrimers and other complex

macromolecules.[1] The reactive bromomethyl groups readily undergo nucleophilic substitution,

enabling the attachment of a wide array of molecular fragments, which is particularly useful in

the synthesis of tripodal and hexapodal ligands for coordination chemistry and catalysis.[1]

Molecular Structure and Crystallographic Data
The crystal structure of 2,4,6-Tris(bromomethyl)mesitylene has been determined by single-

crystal X-ray diffraction. The bulky bromine atoms are positioned above and below the plane of

the benzene ring.

Table 1: Crystal Data and Structure Refinement for 2,4,6-Tris(bromomethyl)mesitylene
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Parameter Value

Empirical Formula C₁₂H₁₅Br₃

Formula Weight 398.96

Temperature 173 K

Wavelength 0.71073 Å

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a 9.3961 (16) Å

b 9.4846 (16) Å

c 9.4846 (16) Å

α 90°

β 109.115 (2)°

γ 90°

Volume 643.08 (19) Å³

Z 2

Density (calculated) 2.060 Mg/m³

Absorption Coefficient 9.38 mm⁻¹

F(000) 384

Data Collection

Theta range for data collection 2.5 to 28.2°

Index ranges -12 ≤ h ≤ 11, -12 ≤ k ≤ 12, -12 ≤ l ≤ 12

Reflections collected 3752

Independent reflections 2864 [R(int) = 0.038]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2864 / 0 / 139

Goodness-of-fit on F² 1.04

Final R indices [I > 2sigma(I)] R1 = 0.028, wR2 = 0.069

R indices (all data) R1 = 0.038, wR2 = 0.072

Largest diff. peak and hole 0.80 and -0.71 e.Å⁻³

Experimental Protocols
Synthesis of 2,4,6-Tris(bromomethyl)mesitylene
A common and effective method for the synthesis of 2,4,6-Tris(bromomethyl)mesitylene
involves the direct bromination of the methyl groups of mesitylene (1,3,5-trimethylbenzene).[1]

This reaction is a free-radical halogenation that targets the benzylic positions due to the

stability of the resulting benzylic radicals.[1]

An alternative one-pot synthesis procedure reacts mesitylene with paraformaldehyde and a

solution of hydrogen bromide in glacial acetic acid.[1]

Protocol: Synthesis from Mesitylene, Paraformaldehyde, and HBr in Acetic Acid

Reaction Setup: In a suitable reaction vessel, combine mesitylene (1 equivalent),

paraformaldehyde (3.34 equivalents), and glacial acetic acid.

Addition of HBr: To this mixture, rapidly add a 45 wt% solution of hydrogen bromide in acetic

acid.

Reaction Conditions: Heat the mixture at 95°C for 12 hours.

Precipitation: After the reaction is complete, pour the mixture into water to precipitate the

crude product.
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Purification: Collect the solid product by filtration. Further purification can be achieved by

recrystallization.

Crystallization
Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Protocol: Recrystallization

Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is

sparingly soluble at room temperature but highly soluble at elevated temperatures.

Dichloromethane and petroleum ether have been used for recrystallization.

Dissolution: Dissolve the crude 2,4,6-Tris(bromomethyl)mesitylene in a minimal amount of

the hot solvent to create a saturated solution.

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be

observed. Further cooling in an ice bath or refrigerator can promote crystallization.

Isolation: Collect the formed crystals by vacuum filtration.

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Diagrams
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Caption: Experimental workflow for the synthesis and crystallization of 2,4,6-
Tris(bromomethyl)mesitylene.

Caption: Schematic representation of the C3 symmetry of 2,4,6-
Tris(bromomethyl)mesitylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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